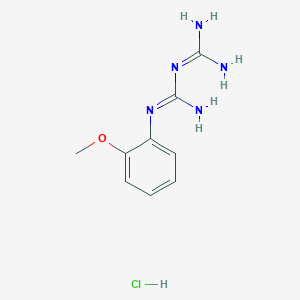![molecular formula C18H23N3O3 B5203470 1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BHMP, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. BHMP is a white crystalline powder that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of 1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been suggested that it inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. 1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit low toxicity in vivo and in vitro, making it a promising candidate for further development. It has also been shown to have a low potential for drug-drug interactions, making it a potentially safer alternative to existing chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its broad-spectrum antitumor activity, making it a potential candidate for the treatment of various types of cancer. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects on cancer cells. Additionally, the synthesis of 1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively complex, which may limit its widespread use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another potential direction is the investigation of its effects on cancer stem cells, which are thought to play a crucial role in tumor growth and resistance to chemotherapy. Additionally, the development of 1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacokinetic properties may lead to the development of new cancer therapies.
Synthesemethoden
1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process involving the reaction of benzylamine, hexylamine, and malononitrile. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the pyrimidine ring. The final product is obtained through the hydrolysis of the nitrile group.
Wissenschaftliche Forschungsanwendungen
1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been widely studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. 1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
1-benzyl-5-(hexyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-3-4-8-11-19-12-15-16(22)20-18(24)21(17(15)23)13-14-9-6-5-7-10-14/h5-7,9-10,12,23H,2-4,8,11,13H2,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVLDCMJLAXENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)


![ethyl 4-{[5-(isobutyrylamino)-1-methyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5203433.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5203443.png)
![1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-(2-isopropyl-5-methylphenoxy)-2-propanol dihydrochloride](/img/structure/B5203450.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5203459.png)
![isopropyl 7-(4-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5203465.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-2-naphthylglycinamide](/img/structure/B5203472.png)


![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5203500.png)